molecular formula C18H18O3 B14092628 1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one

1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one

Cat. No.: B14092628
M. Wt: 282.3 g/mol
InChI Key: GELYZNRTVZTVQU-UHFFFAOYSA-N
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Description

1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one is an organic compound with the molecular formula C18H18O3 and a molecular weight of 282.33 This compound is characterized by the presence of a styryl group attached to a phenyl ring, which is further substituted with methoxy groups at the 3 and 5 positions

Preparation Methods

The synthesis of 1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3,5-dimethoxybenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide. The reaction is typically carried out under reflux conditions in an appropriate solvent like ethanol or methanol . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3-(3,5-Dimethoxystyryl)phenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

1-[3-[2-(3,5-dimethoxyphenyl)ethenyl]phenyl]ethanone

InChI

InChI=1S/C18H18O3/c1-13(19)16-6-4-5-14(9-16)7-8-15-10-17(20-2)12-18(11-15)21-3/h4-12H,1-3H3

InChI Key

GELYZNRTVZTVQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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